7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

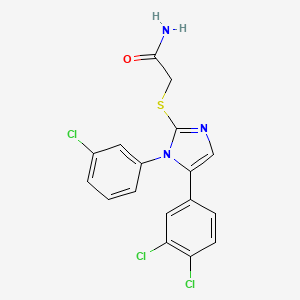

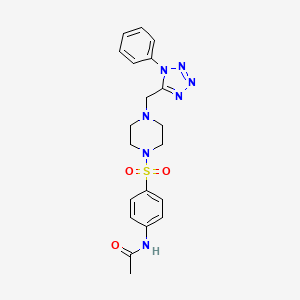

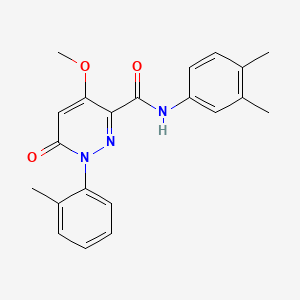

7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.311. It is an indole derivative .

Synthesis Analysis

The synthesis of indole derivatives like 7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione can be achieved through a Fischer indolisation–indole N -alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of 7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is based on the indole core, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Indole-2,3-dione and its derivatives serve as versatile substrates in organic synthesis, facilitating the synthesis of a wide range of heterocyclic compounds, such as indoles and quinolines. These compounds are valuable for drug synthesis and have been explored for their potential in creating novel pharmacological agents. For example, studies have shown that indole derivatives can be efficiently synthesized through reactions involving dimethyl carbonate under mild conditions, highlighting the chemical versatility and potential for creating complex molecules (S. J. Garden & Â. C. Pinto, 2001; Wen-Chung Shieh, S. Dell, & O. Repič, 2001).

Biological and Pharmacological Applications

Research on indole derivatives has unveiled a range of biological and pharmacological activities. For instance, naphthoquinone, a class of phenolic compounds derived from naphthalene and structurally related to indole derivatives, has been reported to possess antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This underscores the potential therapeutic applications of indole derivatives in treating various diseases (A. Mbaveng & V. Kuete, 2014).

Environmental and Microbial Degradation Studies

Indole derivatives have also been the subject of environmental and microbial degradation studies, providing insights into their potential environmental impact and biodegradability. Research demonstrates that certain indole derivatives can be transformed or degraded by microbial consortia, with metabolites such as oxindole and isatin being identified during the degradation process. This has implications for understanding the environmental fate of these compounds and their potential use in bioremediation strategies (J. Gu & D. Berry, 1991).

Propiedades

IUPAC Name |

7-methyl-1-(2-phenoxyethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-6-5-9-14-15(12)18(17(20)16(14)19)10-11-21-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZMVIUFGITNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322677 |

Source

|

| Record name | 7-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816245 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione | |

CAS RN |

620932-09-4 |

Source

|

| Record name | 7-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2683093.png)

![4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2683094.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)

![4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2683103.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683106.png)